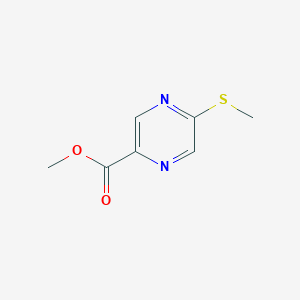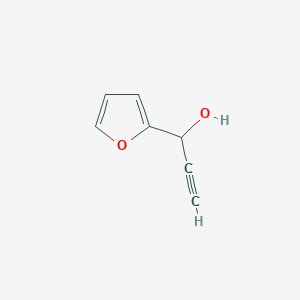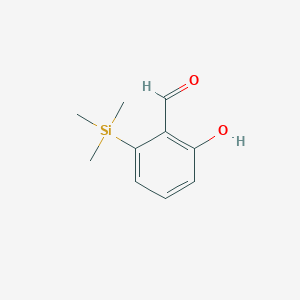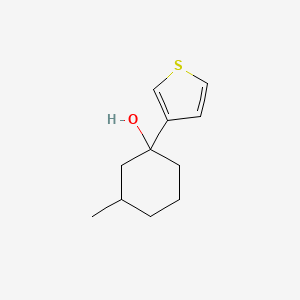
methyl 5-methylsulfanylpyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: methyl 5-methylsulfanylpyrazine-2-carboxylate can be synthesized through a multi-step process. One common method involves the esterification of 5-methylpyrazine-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst . The reaction is typically carried out at a temperature of 65°C for 8 hours. After the reaction is complete, the mixture is cooled, and the excess methanol is removed by rotary evaporation. The crude product is then purified by partitioning between water and toluene, followed by extraction and drying .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: methyl 5-methylsulfanylpyrazine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrazine derivatives .
Applications De Recherche Scientifique
Chemistry: methyl 5-methylsulfanylpyrazine-2-carboxylate is used as an intermediate in the synthesis of other pyrazine derivatives, which are valuable in coordination chemistry and materials science .
Biology and Medicine: In biological and medicinal research, this compound is used to study the structure-activity relationships of pyrazine derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of methyl 5-methylsulfanylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions to form complexes that have unique chemical and physical properties . These complexes can be used in various applications, including catalysis and materials science .
Comparaison Avec Des Composés Similaires
5-Methyl-2-pyrazinecarboxylic acid: This compound is structurally similar but lacks the methylsulfanyl group.
Methyl 5-methylpyrazine-2-carboxylate: Similar in structure but without the sulfanyl group.
Uniqueness: methyl 5-methylsulfanylpyrazine-2-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H8N2O2S |
|---|---|
Poids moléculaire |
184.22 g/mol |
Nom IUPAC |
methyl 5-methylsulfanylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2S/c1-11-7(10)5-3-9-6(12-2)4-8-5/h3-4H,1-2H3 |
Clé InChI |
IVVDMMUYOVAXAW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(C=N1)SC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Bromo-6h-thieno[2,3-c]pyridin-7-one](/img/structure/B8727816.png)
![9,10-Dihydro-1H,8H-acenaphtho[1,8a-c]pyrrole-1,3,4(2H,3ah)-trione](/img/structure/B8727823.png)





